methyl 4-iodo-3-methyl-1H-pyrazole-5-carboxylate
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Overview
Description
Methyl 4-iodo-3-methyl-1H-pyrazole-5-carboxylate is a heterocyclic compound belonging to the pyrazole family Pyrazoles are five-membered rings containing two adjacent nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-iodo-3-methyl-1H-pyrazole-5-carboxylate typically involves the iodination of a pyrazole precursor. One common method includes the reaction of 3-methyl-1H-pyrazole-5-carboxylate with iodine in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile at elevated temperatures to facilitate the iodination process .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimization of the laboratory methods, focusing on yield improvement, cost reduction, and process safety. Techniques such as continuous flow synthesis could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-iodo-3-methyl-1H-pyrazole-5-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, altering the oxidation state of the iodine atom or other functional groups.
Coupling Reactions: It can be used in cross-coupling reactions, such as Suzuki or Sonogashira couplings, to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Typically involve nucleophiles like amines or thiols in the presence of a base.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are common.
Major Products Formed
Substitution Reactions: Products include derivatives with different substituents replacing the iodine atom.
Coupling Reactions: Products are more complex molecules formed by linking the pyrazole ring to other aromatic or aliphatic groups.
Scientific Research Applications
Methyl 4-iodo-3-methyl-1H-pyrazole-5-carboxylate has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of biologically active molecules, including potential pharmaceuticals.
Organic Synthesis: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Material Science:
Mechanism of Action
The mechanism of action of methyl 4-iodo-3-methyl-1H-pyrazole-5-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The iodine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
4-Iodopyrazole: Another iodinated pyrazole with similar reactivity but lacking the ester functional group.
3-Methyl-1H-pyrazole-5-carboxylate: The non-iodinated precursor of the compound .
Methyl 4-bromo-3-methyl-1H-pyrazole-5-carboxylate: A brominated analogue with different reactivity due to the presence of bromine instead of iodine.
Uniqueness
Methyl 4-iodo-3-methyl-1H-pyrazole-5-carboxylate is unique due to the presence of both an iodine atom and an ester functional group, which confer distinct reactivity and potential for diverse chemical transformations. The iodine atom’s larger size and higher reactivity compared to bromine or chlorine make it particularly useful in cross-coupling reactions .
Properties
IUPAC Name |
methyl 4-iodo-5-methyl-1H-pyrazole-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7IN2O2/c1-3-4(7)5(9-8-3)6(10)11-2/h1-2H3,(H,8,9) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHHUJEUPMUXVIC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C(=O)OC)I |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7IN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.04 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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